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D-homomethionine

Cat. No.: B12448206
M. Wt: 163.24 g/mol
InChI Key: SFSJZXMDTNDWIX-RXMQYKEDSA-N
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Description

D-homomethionine is a homomethionine. It is an enantiomer of a L-homomethionine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2S B12448206 D-homomethionine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

(2R)-2-amino-5-methylsulfanylpentanoic acid

InChI

InChI=1S/C6H13NO2S/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

SFSJZXMDTNDWIX-RXMQYKEDSA-N

Isomeric SMILES

CSCCC[C@H](C(=O)O)N

Canonical SMILES

CSCCCC(C(=O)O)N

Origin of Product

United States

Historical Context and Discovery in Natural Systems

The story of D-homomethionine is intrinsically linked to its L-enantiomer, which was identified as a key intermediate in the biosynthesis of a class of plant defense compounds called glucosinolates. mdpi.commdpi.comnih.gov In the early 2000s, detailed studies of the model plant Arabidopsis thaliana revealed a metabolic pathway that extends the side chain of the common amino acid L-methionine. nih.govnih.gov This process, known as chain elongation, involves a series of enzymatic reactions that add a methylene (B1212753) group (-CH2-) to the methionine backbone, producing L-homomethionine. mdpi.comnih.gov

This chain elongation cycle is a critical part of the plant's secondary metabolism, particularly within the Brassicales order, which includes crops like canola, broccoli, and cabbage. mdpi.commdpi.com The L-homomethionine produced serves as a precursor for a variety of aliphatic glucosinolates, which contribute to the characteristic pungent flavor and pest resistance of these plants. plos.orgnih.gov While L-homomethionine is a well-established natural metabolite, the discovery of this compound is rooted in the laboratory. Its synthesis and study arose from the broader scientific interest in "unnatural" D-amino acids and their potential applications, rather than from direct isolation from natural systems. The preparation of D-amino acids often involves the chemical synthesis of a racemic mixture (an equal mixture of L- and D-isomers), followed by a separation process known as enzymatic resolution. researchgate.netnih.gov

The core enzymes responsible for L-homomethionine biosynthesis in plants have been extensively characterized. This provides a foundational understanding of the compound's natural counterpart.

Table 1: Key Enzymes in the Biosynthesis of L-Homomethionine in Arabidopsis thaliana

Enzyme Name Abbreviation Function
Branched-chain Aminotransferase 4 BCAT4 Catalyzes the initial deamination of L-methionine to its corresponding 2-oxo acid. nih.govmdpi.com
Methylthioalkylmalate Synthase MAM Catalyzes the condensation reaction that adds a carbon to the amino acid chain. mdpi.comnih.govnih.gov
Isopropylmalate Isomerase IPMI Catalyzes the isomerization of the intermediate compound. mdpi.comnih.gov

Overview of Current Research Trajectories

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral compounds like this compound. These methods utilize enzymes to catalyze stereoselective reactions, often with high efficiency and under mild conditions.

Stereoselective Enzymatic Synthesis

The direct enzymatic synthesis of D-amino acids from prochiral precursors is a highly attractive approach. One of the most effective methods involves the reductive amination of α-keto acids catalyzed by D-amino acid dehydrogenases (DAADHs). These enzymes exhibit broad substrate specificity, enabling the synthesis of various D-amino acids with high enantiomeric excess.

For instance, a highly stereoselective DAADH was created from meso-diaminopimelate D-dehydrogenase (m-DAPDH) from Corynebacterium glutamicum through protein engineering. This engineered enzyme demonstrated the ability to produce a range of D-amino acids from their corresponding α-keto acids with greater than 95% enantiomeric excess (ee) mdpi.com. While specific studies on this compound are limited, the broad substrate scope of such engineered DAADHs suggests their potential applicability for the synthesis of this compound from its corresponding α-keto acid, α-keto-γ-methylthiobutyric acid.

Another significant biocatalytic route is the "hydantoinase process." This multi-enzyme cascade utilizes a D-hydantoinase to selectively hydrolyze the D-enantiomer of a racemic 5-monosubstituted hydantoin to the corresponding N-carbamoyl-D-amino acid. This intermediate is then hydrolyzed by a D-carbamoylase to yield the desired D-amino acid mdpi.com. This process has been successfully applied to the production of various D-amino acids, including D-methionine, a close analog of this compound nih.gov. The combination of a D-hydantoinase, a D-carbamoylase, and a hydantoin racemase allows for the theoretical conversion of 100% of the racemic starting material into the desired D-enantiomer nih.gov.

Enzyme SystemSubstrateProductKey Features
Engineered D-amino acid dehydrogenaseα-keto acidsD-amino acidsHigh stereoselectivity (>95% ee), broad substrate range mdpi.com
Hydantoinase Process (D-hydantoinase, D-carbamoylase, hydantoin racemase)Racemic 5-monosubstituted hydantoinsD-amino acidsDynamic kinetic resolution allowing for high yields nih.gov

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution step with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of a single enantiomer from a racemic mixture wikipedia.org. In the context of this compound synthesis, this can be achieved by coupling a stereoselective enzymatic reaction with a racemization process.

The hydantoinase process is a prime example of a dynamic kinetic resolution. The unreacted L-hydantoin is continuously racemized to the D-hydantoin by a hydantoin racemase, which then becomes a substrate for the D-selective hydantoinase, driving the reaction towards the D-amino acid product nih.gov. While direct application to this compound is not extensively documented, the successful production of D-methionine through this method highlights its potential nih.gov.

Enzyme Identification and Engineering for Enantiopurity

The identification of novel enzymes with desired activities and the engineering of existing enzymes to improve their properties are crucial for advancing biocatalytic routes to D-amino acids. For example, directed evolution has been employed to invert the enantioselectivity of a hydantoinase from D-selective to L-selective for the production of L-methionine nih.govcaltech.edu. This demonstrates the potential of protein engineering to tailor enzymes for the synthesis of specific enantiomers.

Furthermore, a D-amino acid dehydrogenase from Escherichia coli has shown activity on D-methionine, indicating its potential as a biocatalyst for the synthesis of related D-amino acids uniprot.orgwikipedia.org. The substrate specificity of such enzymes can be further expanded through protein engineering to accommodate the slightly larger side chain of this compound. For example, site-directed mutagenesis of a glutamate (B1630785) dehydrogenase successfully converted it into a methionine/norleucine dehydrogenase, showcasing the feasibility of altering substrate preferences nih.gov.

Enzyme Engineering StrategyTarget EnzymeGoalOutcome
Directed EvolutionHydantoinaseInvert enantioselectivity from D- to L-selectiveSuccessful inversion for L-methionine production nih.govcaltech.edu
Site-Directed MutagenesisGlutamate DehydrogenaseShift substrate specificity to monocarboxylic amino acidsCreation of a methionine dehydrogenase nih.gov

Organic Synthesis Routes

While biocatalytic methods are increasingly popular, traditional organic synthesis remains a vital approach for accessing chiral molecules like this compound. These methods often rely on the use of chiral auxiliaries, asymmetric catalysts, or the resolution of racemic mixtures.

Strategies for Chiral Synthesis of Homomethionine

The asymmetric synthesis of α-amino acids is a well-established field in organic chemistry. One common strategy involves the alkylation of a chiral glycine (B1666218) enolate equivalent, where a chiral auxiliary directs the stereochemical outcome of the reaction. Subsequent removal of the auxiliary yields the desired enantiomerically enriched amino acid. While specific examples for this compound are scarce, this general approach is broadly applicable.

Another powerful method is the asymmetric Strecker synthesis, which involves the reaction of a ketone or aldehyde with a cyanide source and an amine in the presence of a chiral catalyst to produce an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid.

Synthesis of ω-Methylsulfanylalkyl Analogues

The synthesis of analogues of homomethionine with varying lengths of the ω-methylsulfanylalkyl side chain can be achieved through modifications of standard amino acid synthesis protocols. For instance, starting from a suitable protected glutamic acid derivative, the γ-carboxylic acid can be reduced to an alcohol, converted to a leaving group (e.g., a tosylate or halide), and then displaced with a methylthiolate nucleophile.

Alternatively, a Michael addition of methyl mercaptan to a suitable α,β-unsaturated carbonyl compound, followed by the introduction of the amino group, can provide access to these analogues. The stereochemistry at the α-carbon can be controlled using the asymmetric synthesis strategies mentioned previously. The synthesis of various L-methionine analogues with modified thioether residues has been demonstrated using O-acetyl-l-homoserine sulfhydrolase (OAHS) from Saccharomyces cerevisiae, which can utilize a range of organic thiols as substrates uni-freiburg.denih.gov. This enzymatic approach could potentially be adapted for the synthesis of this compound analogues using a D-selective enzyme.

Preparation of Symmetric Amino Acid Derivatives

The synthesis of symmetric amino acid derivatives is a significant area of research, providing valuable tools for peptide design, drug delivery, and the creation of novel biomaterials. In the context of this compound, the preparation of symmetric derivatives typically involves the formation of a covalent linkage between two this compound molecules, often through their amino or carboxyl functionalities. These symmetric structures can exhibit unique self-assembly properties and may serve as bivalent ligands for biological targets.

One common approach to creating symmetric derivatives is through N,N'-acylation, where a dicarboxylic acid or its activated derivative is used to link the amino groups of two this compound molecules. The choice of the linking moiety is crucial as it influences the spacing and orientation of the this compound residues, which in turn affects the biological activity and physicochemical properties of the resulting symmetric molecule.

Another strategy involves the formation of a diamide by coupling the carboxyl groups of two this compound molecules with a diamine linker. This approach yields a different spatial arrangement of the amino acid residues compared to N,N'-acylation. The synthesis of such symmetric derivatives often requires careful protection of the functional groups that are not intended to react, followed by a deprotection step to yield the final product.

Enzymatic synthesis also presents a viable route for preparing symmetric analogues. While specific examples for this compound are not extensively documented, enzymatic cascades have been successfully employed for the synthesis of various L-methionine analogues uni-freiburg.denih.gov. These biocatalytic methods offer high stereoselectivity and can be performed under mild reaction conditions, making them an attractive alternative to traditional chemical synthesis. For instance, enzymes like O-acetyl-l-homoserine sulfhydrolases have shown promiscuity in synthesizing different L-methionine analogues, a principle that could potentially be adapted for this compound derivatives uni-freiburg.denih.gov.

Table 1: Synthetic Strategies for Symmetric this compound Derivatives

Linkage TypeGeneral Reaction SchemeKey Reagents and Conditions
N,N'-Acyl2 x this compound + Dicarboxylic acid derivativeCoupling agents (e.g., DCC, EDC), base (e.g., DIPEA), aprotic solvent (e.g., DMF, CH2Cl2)
Diamide2 x N-protected this compound + DiamineActivation of carboxyl groups (e.g., as acid chlorides or active esters), subsequent deprotection of amino groups
EnzymaticD-homocysteine analogue + Linker moleculeSpecific enzymes (e.g., sulfhydrolases), aqueous buffer, controlled pH and temperature

Derivatization Strategies for Research Applications

The modification of this compound through derivatization is essential for its application in various research areas, including metabolic pathway analysis and the development of biochemical probes. These strategies involve the introduction of specific labels or functional groups that enable the detection, tracking, and interaction studies of this compound within biological systems.

Synthesis of Isotopically Labeled Analogues for Pathway Tracing

Isotopically labeled amino acids are indispensable tools for elucidating metabolic pathways and studying protein dynamics. The synthesis of isotopically labeled this compound allows researchers to trace its metabolic fate and quantify its incorporation into biomolecules using techniques like mass spectrometry and NMR spectroscopy.

Common isotopes used for labeling include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). The site of isotopic incorporation is critical and is dictated by the specific research question. For example, labeling the methyl group of this compound with ¹³C or ²H can provide insights into methylation reactions and one-carbon metabolism.

A well-established method for synthesizing isotopically labeled amino acids involves the use of labeled precursors in chemical or enzymatic synthesis. For instance, the synthesis of D- and L-selenomethionine double-labeled with deuterium and selenium-82 has been reported, providing a template for labeling this compound nih.gov. This synthesis involved the condensation of a protected 2-amino-4-bromobutylic acid with a labeled lithium methaneselenolate, which was prepared from elemental ⁸²Se and [²H₃]methyl iodide nih.gov. A similar strategy could be employed for this compound using labeled methyl iodide.

Another approach is the use of palladium-catalyzed C(sp³)–H functionalization for the introduction of ¹³C, which has been successfully applied to the synthesis of various ¹³C-methyl-labeled amino acids rsc.org. This method offers a versatile route to labeled compounds from readily available starting materials. Cell-free protein synthesis systems also offer a platform for producing proteins with selectively ¹³C-labeled methyl groups from inexpensive precursors like 3-¹³C-pyruvate nih.govcopernicus.org.

Table 2: Isotopically Labeled this compound Analogues and Their Applications

IsotopePosition of LabelSynthetic Precursor ExampleResearch Application
¹³CMethyl group[¹³C]Methyl iodideTracing methyl group transfer in metabolic pathways
²H (D)Methyl group[²H₃]Methyl iodideStudying kinetic isotope effects in enzyme reactions
¹⁵NAmino group¹⁵NH₄ClFollowing nitrogen metabolism and amino acid transport

Functionalization for Biochemical Probes

Functionalizing this compound to create biochemical probes allows for the investigation of its interactions with enzymes and other biomolecules. These probes often contain a reporter group, such as a fluorescent dye or an affinity tag like biotin (B1667282), which facilitates their detection and isolation.

Fluorescent Probes: The introduction of a fluorescent moiety to this compound can be used to visualize its localization within cells and to monitor its binding to target proteins in real-time. The synthesis of such probes typically involves the reaction of an N-protected this compound derivative with a reactive fluorescent dye. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths. Probes have been designed to report on enzymatic activity, for example, by a change in fluorescence upon an enzyme-catalyzed reaction nih.gov.

Biotinylated Probes: Biotinylation is a powerful technique for affinity-based purification of interacting molecules. A biotinylated this compound derivative can be used to identify and isolate proteins that bind to it. The synthesis of biotinylated probes involves the covalent attachment of biotin to this compound, often through a flexible linker to minimize steric hindrance. The synthesis of biotinylated derivatives of other molecules, such as colchicine and opioids, provides established chemical strategies that can be adapted for this compound nih.govnih.gov. These methods often involve the activation of the carboxyl group of biotin and its subsequent reaction with the amino group of the target molecule or a linker.

The development of activity-based probes is another important area. These probes are designed to covalently bind to the active site of a specific enzyme, providing a direct measure of its activity. While specific examples for this compound are not prevalent, the principles of designing such probes for other amino acids can be applied nih.gov.

Table 3: Functionalized this compound Probes and Their Uses

Functional GroupLinker TypeReporter TagApplication
AminoLong-chain alkylFluorescent DyeCellular imaging and localization studies
CarboxylPolyethylene glycol (PEG)BiotinAffinity purification of binding partners
Side ChainThioether modificationPhoto-crosslinkerIdentifying interacting proteins in situ

Metabolic Pathways and Precursors

The synthesis of homomethionine is an extension of the primary metabolism of the amino acid methionine. ashs.orgashs.org This process involves a cyclical pathway that adds methylene (B1212753) groups to the side chain of methionine, leading to the formation of homomethionine, dihomomethionine (B12077338), and other longer-chain derivatives. frontiersin.orgresearchgate.net

The formation of homomethionine is the result of the first cycle of the methionine chain elongation pathway. frontiersin.orgresearchgate.net This iterative process can be summarized in four key steps:

Transamination: The process begins with the conversion of methionine to its corresponding α-keto acid, 4-methylthio-2-oxobutanoate (B1231810) (MTOB). nih.govencyclopedia.pub

Condensation: The α-keto acid then undergoes a condensation reaction with acetyl-CoA to form a methylthioalkylmalate derivative. encyclopedia.pubnih.gov

Isomerization: This is followed by an isomerization step. frontiersin.orgencyclopedia.pub

Oxidative Decarboxylation: The cycle concludes with an oxidative decarboxylation, which yields an α-keto acid that is elongated by one methylene group. frontiersin.orgencyclopedia.pub

This newly formed, elongated α-keto acid can then either undergo another round of elongation or be transaminated to produce L-homomethionine. encyclopedia.pub This cycle is central to creating the structural diversity of aliphatic glucosinolates found in plants like Arabidopsis thaliana. nih.govpeerj.com

Homomethionine is a key precursor in the biosynthesis of aliphatic glucosinolates, which are defense compounds predominantly found in the Brassicaceae family. nih.govgenome.jp In the model plant Arabidopsis thaliana, the chain-elongated methionine derivatives, including homomethionine, are converted into the core glucosinolate structure. researchgate.netnih.govresearchgate.net

Side-chain elongation of methionine: This produces homomethionine, dihomomethionine, etc., in the chloroplast. frontiersin.orgencyclopedia.pub

Formation of the core glucosinolate structure: The elongated amino acid is converted into a glucosinolate in the cytoplasm. frontiersin.orgresearchgate.net

Secondary modifications: This final stage involves various modifications to the side chain, leading to the wide diversity of glucosinolates observed in nature. ashs.org

For example, after two cycles of chain elongation, dihomomethionine is formed, which is the precursor to glucoraphanin (B191350) (4-methylsulfinylbutyl glucosinolate), a well-studied glucosinolate. frontiersin.orgresearchgate.netnih.gov The specific chain-elongated amino acid that is utilized determines the final structure of the glucosinolate. nih.govnih.gov

While the primary biosynthesis pathway for glucosinolate precursors produces L-homomethionine, plants do possess mechanisms for metabolizing D-amino acids. nih.gov Plant genomes contain genes for enzymes such as racemases and D-amino acid oxidases that can interconvert and degrade D-amino acids. nih.govfrontiersin.org D-amino acids are present in the soil and can be taken up by plant roots. nih.gov Some D-amino acids have been shown to influence plant growth and development, for instance, by stimulating ethylene (B1197577) production. nih.govnih.gov However, the direct enzymatic synthesis of this compound via a dedicated pathway is not well-documented. It is more likely that any this compound present in a plant would arise from non-enzymatic racemization or the action of broad-specificity racemases on the more abundant, biosynthetically produced L-homomethionine. wikipedia.org

Enzymatic Machinery of Biosynthesis

The biosynthesis of homomethionine is carried out by a dedicated set of enzymes that work in concert to perform the chain elongation cycle. The key enzymes are located in different cellular compartments, necessitating the transport of intermediates across membranes. encyclopedia.pub

Methylthioalkylmalate synthase (MAMS) catalyzes the crucial condensation step in the methionine chain elongation cycle. encyclopedia.pubnih.gov This enzyme is responsible for adding a methylene group from acetyl-CoA to the α-keto acid precursor. encyclopedia.pub In Arabidopsis thaliana, there are several MAMS homologs (MAM1, MAM2, and MAM3) that exhibit different substrate specificities and are responsible for the variety of chain lengths seen in aliphatic glucosinolates. nih.gov

MAM1 is primarily involved in producing glucosinolates derived from dihomomethionine (two elongation cycles). nih.gov

MAM2 is found in Arabidopsis accessions that mainly produce glucosinolates from homomethionine (one elongation cycle). nih.gov

MAM3 has a broader substrate specificity compared to MAM1. nih.gov

The evolution of MAMS from the related enzyme isopropylmalate synthase (IPMS), which is involved in leucine (B10760876) biosynthesis, is a key factor in the development of the glucosinolate pathway. nih.gov

Branched-chain aminotransferases (BCATs) play a vital role in both the initiation and termination of the methionine chain elongation cycle. oup.comnih.gov These enzymes catalyze the reversible transamination of amino acids to their corresponding α-keto acids. oup.com

BCAT4 , a cytosolic enzyme, is primarily responsible for the initial deamination of methionine to 4-methylthio-2-oxobutanoate (MTOB), which is the committed step in the chain elongation pathway. frontiersin.orgnih.gov Knockout mutants of BCAT4 show a significant reduction in methionine-derived aliphatic glucosinolates. nih.gov

BCAT3 , a plastid-located enzyme, is thought to catalyze the final transamination step, converting the elongated α-keto acids back into amino acids like homomethionine and dihomomethionine. encyclopedia.puboup.comuniprot.org

The coordinated action of these enzymes across different cellular compartments—BCAT4 in the cytosol and the MAMS/IPMI/IPMDH and BCAT3 enzymes in the chloroplast—allows for the efficient production of chain-elongated amino acids for glucosinolate biosynthesis. frontiersin.orgencyclopedia.pub

Data Tables

Table 1: Key Enzymes in Homomethionine Biosynthesis

Enzyme NameAbbreviationFunctionCellular Location
Branched-Chain Aminotransferase 4BCAT4Deamination of Methionine to its α-keto acidCytosol
Methylthioalkylmalate SynthaseMAMSCondensation with Acetyl-CoAChloroplast
Isopropylmalate IsomeraseIPMIIsomerizationChloroplast
Isopropylmalate DehydrogenaseIPMDHOxidative DecarboxylationChloroplast
Branched-Chain Aminotransferase 3BCAT3Transamination of elongated α-keto acid to HomomethionineChloroplast

Regulation of Biosynthetic Pathways

The synthesis of this compound is tightly controlled at multiple levels to balance the metabolic cost with the plant's physiological needs, such as defense.

The expression of genes involved in homomethionine biosynthesis is coordinated by a network of regulatory factors.

Transcriptional Control: In Arabidopsis, a major level of regulation is exerted by R2R3-MYB transcription factors. The transcription factor HAG1/MYB28 is considered a key regulator, with HAG2/MYB76 and HAG3/MYB29 also playing significant roles. nih.gov These factors can activate the transcription of several biosynthetic genes, including those for MAMS and the transporter BAT5, which is involved in moving intermediates across the chloroplast membrane. nih.gov In some bacteria, the biosynthesis of the precursor methionine is regulated by feedback repression, where high levels of methionine repress the activity and expression of enzymes like homoserine acetyltransferase. jmb.or.kr

Translational Control: A sophisticated feedback mechanism regulates the level of the precursor methionine in plants. S-adenosylmethionine (SAM), a product derived from methionine, can induce a translational arrest of the mRNA for cystathionine (B15957) γ-synthase (CGS), the first enzyme in the methionine biosynthesis pathway. hokudai.ac.jp This arrest, which occurs at a specific codon within the N-terminal region of the CGS coding sequence, leads to the degradation of the CGS1 mRNA, thus reducing the flux towards methionine and its downstream products like homomethionine. hokudai.ac.jp

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rate of metabolic reactions and understand the flow of metabolites through a pathway. creative-proteomics.commdpi.com While direct MFA studies on this compound are limited, analysis of related pathways provides significant insights.

The biosynthesis of homomethionine is a classic example of metabolic flux and pathway channeling. researchgate.net The pathway's efficiency depends on the coordinated action of enzymes and the transport of intermediates between cellular compartments, such as the cytosol and chloroplasts. nih.gov Studies involving the engineered production of dihomomethionine (a further elongated version of homomethionine) in a heterologous host plant (Nicotiana benthamiana) highlight the challenges in regulating metabolic flux. frontiersin.org In these experiments, attempts to increase dihomomethionine production also led to a significant accumulation of chain-elongated leucine-derived side products, indicating that the introduced enzymes were competing for substrates and that the metabolic flux was partitioned between the desired pathway and native pathways. frontiersin.org This demonstrates that flux distribution is a critical control point. MFA can be used to identify such metabolic bottlenecks and guide strategies to enhance the production of specific compounds by redirecting precursor supply. mdpi.com

The production of this compound is not static but is dynamically influenced by both the plant's genetic makeup and its surrounding environment.

Environmental Influences: The biosynthesis of secondary metabolites, including glucosinolates derived from homomethionine, is highly responsive to environmental cues. d-nb.infomaxapress.com

Biotic and Abiotic Stress: Factors such as wounding by herbivores, pathogen attack, temperature fluctuations, drought, and light intensity can significantly affect the synthesis of these compounds. nih.govmaxapress.com For instance, the transcription of glucosinolate biosynthetic genes is known to be induced by wounding and the defense-related hormone methyl jasmonate. nih.gov

Nutrient Availability: The presence of certain elements in the soil can also regulate the pathway. Application of selenium, for example, has been shown to repress the expression of genes in the homomethionine biosynthetic pathway in Arabidopsis. ashs.org

Genetic Influences: Significant natural variation exists in the production of homomethionine-derived compounds, which is attributed to genetic factors. plos.orgcore.ac.uk

Gene Alleles: Different natural populations (accessions) of Arabidopsis possess different alleles for key biosynthetic genes. The MAM gene locus is a prime example, where variations in MAM1 and MAM2 genes lead to the production of glucosinolates with different side-chain lengths. nih.govplos.org Accessions with a functional MAM2 gene tend to accumulate products derived from homomethionine. nih.gov

Quantitative Trait Loci (QTL): Genetic mapping studies have identified several QTLs that control the levels of specific glucosinolates. plos.org For example, the GSL-Elong QTL, which contains the MAM gene cluster, is a major determinant of aliphatic glucosinolate structure, directly influencing the output of the homomethionine chain-elongation pathway. plos.orgplos.org

Table 2: Summary of Research Findings on Regulation and Influences

CategoryFindingOrganism/SystemReferences
Transcriptional ControlR2R3-MYB transcription factors (HAG1/MYB28, HAG2/MYB76, HAG3/MYB29) activate biosynthetic genes.Arabidopsis thaliana nih.gov
Translational ControlS-adenosylmethionine (SAM) induces translational arrest and degradation of CGS mRNA, a key enzyme for the precursor methionine.Plants hokudai.ac.jp
Metabolic FluxEngineering the pathway in a new host reveals flux partitioning between desired products and native pathways.Nicotiana benthamiana frontiersin.org
Environmental InfluenceWounding and methyl jasmonate induce transcription of biosynthetic genes.Arabidopsis thaliana nih.gov
Environmental InfluenceSelenium application represses genes in the homomethionine pathway.Arabidopsis thaliana ashs.org
Genetic InfluenceAllelic variation in the MAM gene cluster determines the chain length of homomethionine derivatives.Arabidopsis thaliana nih.govplos.org

Compound Index

Metabolic Functions and Interconversion of D Homomethionine

D-Amino Acid Metabolism in Microorganisms

While L-amino acids are the primary building blocks of proteins, D-amino acids are crucial for various physiological processes in bacteria. frontiersin.orgnih.gov They are fundamental components of peptidoglycan (PG), the major structural element of the bacterial cell wall. frontiersin.orggenome.jp The presence and modification of D-amino acids within the peptidoglycan structure are vital for bacterial adaptation, growth, and survival against environmental threats. nih.gov

The primary mechanism for the synthesis of D-amino acids in bacteria is the action of amino acid racemases. nih.govfrontiersin.org These enzymes catalyze the interconversion between L- and D-enantiomers of amino acids. nih.gov Bacteria possess a variety of racemases, some of which are highly specific for a single amino acid, such as alanine (B10760859) racemase (Alr) and glutamate (B1630785) racemase (MurI), which produce the D-alanine and D-glutamate necessary for peptidoglycan synthesis. nih.gov

Other bacteria utilize broad-spectrum racemases (Bsr) that can act on a wide range of amino acids, including both proteinogenic and non-proteinogenic types. frontiersin.org For instance, a dedicated racemase in Vibrio cholerae has been shown to produce D-methionine (D-Met) and D-leucine. nih.gov These enzymes are often located in the periplasm, suggesting their products act on extracellular or cell-surface targets like the cell wall. nih.gov Given the structural similarity of homomethionine to methionine, it is plausible that such broad-spectrum racemases could also catalyze the conversion of L-homomethionine to D-homomethionine.

The interconversion between D- and L-homomethionine in microorganisms is facilitated by the racemase enzymes described above. This process is reversible, allowing bacteria to generate the D-isomer from the more common L-isomer. frontiersin.orgplos.org The ability to run this enzymatic racemization in reverse also allows bacteria to utilize D-amino acids from the environment as a nutrient source, converting them back into their metabolically accessible L-forms. plos.org While specific racemases for homomethionine have not been extensively characterized, enzymes with broad substrate specificity, such as YgeA from Escherichia coli, which shows a preference for homoserine, indicate that bacteria possess the enzymatic machinery to act on a variety of non-canonical amino acids. nih.gov

D-amino acids play significant roles in bacterial physiology beyond being simple structural components. The release of non-canonical D-amino acids, such as D-methionine and D-leucine, during the stationary phase of growth is a strategy used by bacteria to remodel their peptidoglycan cell wall. nih.gov This remodeling, which can involve the incorporation of these D-amino acids into the peptidoglycan structure, helps bacteria adapt to changing environmental conditions and stresses. nih.govembopress.org

The incorporation of various D-amino acids influences the composition, amount, and strength of the peptidoglycan layer. nih.gov For example, D-methionine has been shown to be incorporated into the fourth position of the peptide side chains in the peptidoglycan of V. cholerae. embopress.org This modification can regulate the activity of enzymes that synthesize and modify the cell wall. Furthermore, D-amino acids are known to be involved in regulating biofilm formation and dispersal. frontiersin.orgnih.gov While direct studies on this compound are limited, its structural similarity to D-methionine suggests it could have analogous roles in modulating cell wall properties and contributing to bacterial adaptation in complex microbial communities.

Table 1: Documented Roles of Non-Canonical D-Amino Acids in Bacterial Physiology

D-Amino Acid Organism Example Physiological Role Reference(s)
D-Methionine Vibrio cholerae Remodeling of peptidoglycan in stationary phase; incorporation into cell wall. nih.govembopress.org
D-Leucine Vibrio cholerae Remodeling of peptidoglycan in stationary phase. nih.gov
D-Tyrosine Bacillus subtilis Remodeling of peptidoglycan; biofilm dispersal. frontiersin.orgnih.gov

Specialized Metabolic Roles in Plants

Plants are capable of taking up and metabolizing D-amino acids found in the rhizosphere, which are often products of bacterial decomposition. frontiersin.org While some D-amino acids can be inhibitory, plants possess sophisticated pathways for their turnover and, in some cases, utilize them in specialized metabolic processes. frontiersin.orgsemanticscholar.org

One of the most significant roles of homomethionine in the plant kingdom, particularly in the order Brassicales, is as a precursor for the biosynthesis of aliphatic glucosinolates. These sulfur-containing secondary metabolites are important for plant defense. The biosynthesis of these compounds begins with the chain elongation of L-methionine to produce L-homomethionine, L-dihomomethionine, L-trihomomethionine, and so on. nih.gov Each cycle adds an additional methylene (B1212753) group to the amino acid side chain. nih.gov

This iterative chain-elongation process is homologous to the pathway for leucine (B10760876) biosynthesis and involves a core set of enzymes. nih.gov The resulting chain-elongated L-amino acids, including homomethionine and its derivatives, then enter the core glucosinolate synthesis pathway. If this compound is present, either through uptake or endogenous racemization, it would likely need to be converted to L-homomethionine to serve as a substrate for this primary biosynthetic pathway.

Table 2: Key Enzymes in the Methionine Chain Elongation Pathway for Glucosinolate Biosynthesis

Enzyme Abbreviation Function Reference(s)
Branched-chain aminotransferase BCAT Catalyzes the initial deamination of methionine to its corresponding 2-oxo acid and the final transamination to form the chain-elongated amino acid. nih.gov
Methylthioalkylmalate synthase MAM Catalyzes the condensation of the 2-oxo acid with acetyl-CoA, the committing step of the elongation cycle. nih.gov
Isopropylmalate isomerase IPMI Catalyzes the isomerization of the methylthioalkylmalate intermediate. nih.gov

Plants have evolved mechanisms to manage the presence of D-amino acids to prevent potential toxicity and to recycle nutrients. semanticscholar.orgresearchgate.net The degradation and turnover of D-amino acids in plants are thought to occur via several pathways.

One primary mechanism is conjugation. Studies have shown that when plants are fed D-methionine, they form N-malonyl-D-methionine. semanticscholar.org This malonylation is a common detoxification strategy in plants, effectively sequestering the D-amino acid and preventing it from interfering with metabolic processes. It is highly probable that this compound would undergo a similar fate, being converted to N-malonyl-D-homomethionine for storage or eventual degradation.

Another key pathway involves transamination. Plants possess D-amino acid transaminases (DATs) that can process various D-amino acids. frontiersin.orgmdpi.com For example, the enzyme AtDAT1 in Arabidopsis thaliana has been shown to transaminate D-methionine, producing D-alanine and the corresponding α-keto acid. frontiersin.org This reaction serves as a major step in the turnover of D-amino acids, converting them into other metabolic intermediates. frontiersin.org The breakdown of amino acids, especially under conditions of stress or carbohydrate starvation, can provide alternative substrates for energy production via the TCA cycle. researchgate.net Therefore, this compound taken up by the plant could be catabolized through the action of broad-specificity D-amino acid transaminases, contributing to the plant's general amino acid pool and energy metabolism.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
L-Homomethionine
D-Methionine
L-Methionine
D-Leucine
L-Leucine
D-Alanine
L-Alanine
D-Glutamate
D-Tyrosine
D-Phenylalanine
Homoserine
Dihomomethionine (B12077338)
Trihomomethionine
Glucosinolates
N-malonyl-D-methionine
Acetyl-CoA
2-Oxo acid
Methylthioalkylmalate
Isopropylmalate
Pyruvate
N-acetylglucosamine

Comparative Biochemical Analysis across Organisms

The metabolic fate of this compound, a D-amino acid and a higher homolog of methionine, is understood by examining the broader enzymatic capabilities of various organisms to process D-amino acids and methionine derivatives. While direct studies on this compound are limited, its metabolism can be inferred from the well-documented pathways for other D-amino acids, particularly D-methionine, and the biosynthesis of methionine-derived compounds like glucosinolates. The key to utilizing a D-amino acid lies in its conversion to the corresponding L-enantiomer, which can then be incorporated into proteins and other metabolic pathways. adisseo.com This conversion is typically a two-step process involving oxidation followed by transamination.

In most higher organisms, D-amino acids that are not utilized are typically degraded by D-amino acid oxidases (DAAOs). cabidigitallibrary.org These flavoenzymes catalyze the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide in the process. wikipedia.orgnih.gov The resulting α-keto acid, an achiral intermediate, can then be transaminated by various aminotransferases to form the corresponding L-amino acid. adisseo.com The efficiency of this conversion process can differ significantly among various D-amino acids and across different species. adisseo.com

Metabolism in Microorganisms

Bacteria have developed diverse mechanisms for the metabolism of D-amino acids. nih.gov These compounds are crucial components of the bacterial cell wall peptidoglycan and are also involved in processes like biofilm regulation. nih.govnih.gov Many bacteria can utilize D-amino acids as sole sources of carbon and nitrogen. frontiersin.org This metabolic versatility is largely due to the presence of amino acid racemases, which directly interconvert L- and D-enantiomers, and specific catabolic enzymes like D-amino acid oxidases and dehydrogenases. wikipedia.orgnih.gov

In Escherichia coli, the transport and utilization of D-methionine are linked to the metD gene product, which is part of a high-affinity uptake system. nih.gov It is plausible that this transport system could also recognize and internalize this compound due to structural similarity. Once inside the cell, this compound could be acted upon by a D-amino acid dehydrogenase or a transaminase. For instance, some bacterial species possess D-amino acid aminotransferases (DAATs) that can convert a D-amino acid and an α-keto acid into a new α-keto acid and a new D-amino acid. mdpi.com Alternatively, enzymatic systems capable of converting D-methionine to L-methionine, such as a four-enzyme cascade involving D-amino acid oxidase (DAAO), catalase, L-phenylalanine dehydrogenase, and formate (B1220265) dehydrogenase, have been described and could potentially be adapted for this compound. nih.gov

Metabolism in Plants

In plants like Arabidopsis thaliana, methionine metabolism is elaborately linked to the biosynthesis of secondary metabolites known as glucosinolates. nih.govplos.org This pathway involves a chain-elongation cycle where methionine is converted to homomethionine, dihomomethionine, and longer-chain derivatives. portlandpress.com The initial step is the transamination of methionine to its corresponding α-keto acid, 4-methylthio-2-oxobutyrate (MTOB), a reaction catalyzed by branched-chain aminotransferase 4 (BCAT4). nih.gov Subsequently, methylthioalkylmalate synthases (MAM) catalyze the condensation of MTOB with acetyl-CoA, initiating the chain elongation. portlandpress.compnas.org

While this pathway primarily utilizes L-methionine, plants also possess enzymes that can act on D-amino acids. An Arabidopsis D-amino acid transaminase, AtDAT1, has been identified and shown to have the highest activity with D-methionine as the amino group donor. frontiersin.org This suggests that if this compound were present in plant cells, it could potentially be converted by a DAT to its corresponding α-keto acid, 2-oxo-5-methylthiopentanoic acid. This keto acid could then theoretically enter the glucosinolate pathway or be transaminated to L-homomethionine by an L-amino acid aminotransferase.

Metabolism in Animals

In animal species, including mammals and birds, the utilization of D-amino acids from dietary sources is primarily handled by the flavoenzyme D-amino acid oxidase (DAAO). adisseo.comcjbio.netuniprot.org DAAO is abundant in the liver and kidney and exhibits broad substrate specificity, efficiently oxidizing neutral D-amino acids. wikipedia.orgfrontiersin.org The conversion of D-methionine to L-methionine is a well-established example of this pathway. adisseo.comcabidigitallibrary.org D-methionine is first oxidized by DAAO to 4-methylthio-2-oxobutyrate (MTOB). psu.edu Subsequently, MTOB is aminated by aminotransferases, using other amino acids as amine donors, to produce L-methionine, which is then available for protein synthesis and other metabolic functions. adisseo.com

Table 1: Key Enzymes in D-Amino Acid and Homomethionine Metabolism Across Organisms

EnzymeOrganism GroupSubstrate(s)Metabolic RoleCitation
D-Amino Acid Oxidase (DAAO) Animals, MicroorganismsD-Alanine, D-Methionine, D-Serine, other neutral D-amino acidsOxidative deamination of D-amino acids to α-keto acids. adisseo.comwikipedia.orgfrontiersin.org
D-Amino Acid Dehydrogenase BacteriaD-Amino acidsOxidation of D-amino acids to α-keto acids. wikipedia.org
Amino Acid Racemase BacteriaL- and D-Amino acidsDirect interconversion of amino acid enantiomers. nih.govnih.gov
D-Amino Acid Aminotransferase (DAT) Plants, BacteriaD-Amino acids, α-Keto acidsTransfer of an amino group from a D-amino acid. frontiersin.orgmdpi.com
Branched-Chain Aminotransferase (BCAT) PlantsL-Methionine, L-Leucine, L-Isoleucine, L-ValineTransamination of branched-chain amino acids and methionine. nih.gov
Methylthioalkylmalate Synthase (MAM) Plants4-methylthio-2-oxobutyrate, Acetyl-CoACommitting step in methionine chain elongation for glucosinolate biosynthesis. portlandpress.compnas.org
L-Amino Acid Aminotransferases AllL-Amino acids, α-Keto acidsInterconversion of L-amino acids and α-keto acids. adisseo.com

Table 2: Comparative Substrate Activity of Key Enzymes

EnzymeSource OrganismPrimary Substrate(s)Relative Activity on Other SubstratesInferred Activity on this compoundCitation
D-Amino Acid Oxidase (DAAO) Trigonopsis variabilis (Yeast)D-Methionine, D-AlanineBroad specificity for neutral D-amino acids.High nih.gov
D-Amino Acid Oxidase (DAAO) HumanD-Serine, D-Alanine, D-ProlineOxidizes a wide range of neutral and basic D-amino acids.High uniprot.org
AtDAT1 (D-Amino Acid Transaminase) Arabidopsis thaliana (Plant)D-MethionineLower activity with D-Ala, D-Glu.Moderate to High frontiersin.org
BCAT4 (Branched-Chain Aminotransferase) Arabidopsis thaliana (Plant)L-Methionine, L-Leucine, L-Isoleucine, L-ValineShows high efficiency with methionine and its derivatives.None (specific for L-isomers) nih.gov
MAM1 (Methylthioalkylmalate Synthase) Arabidopsis thaliana (Plant)4-methylthio-2-oxobutanoic acid, 5-methylthio-2-oxopentanoic acidCatalyzes condensation for C3-C5 glucosinolate precursors.Not applicable (acts on α-keto acids) pnas.org

Enzymatic Interactions and Mechanistic Studies

Substrate Specificity and Kinetic Characterization

The enzymatic processing of D-homomethionine is primarily investigated through its interactions with enzymes capable of recognizing D-amino acids. Key among these are D-amino acid transaminases and enzymes involved in the biosynthesis of related amino acids.

D-amino acid transaminases (DAATs, EC 2.6.1.21) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from a D-amino acid to a α-keto acid. chiralen.com These enzymes are crucial for the synthesis of D-amino acids. The substrate specificity of DAATs can be broad or narrow, and while some exhibit activity towards a wide range of D-amino acids, others are highly specific.

Research into DAATs from various sources, such as Blastococcus saxobsidens, Aminobacterium colombiense, and Haliscomenobacter hydrossis, has revealed their activity profiles towards numerous D-amino acids, including aliphatic, aromatic, and acidic substrates. chiralen.com For instance, the DAAT from H. hydrossis shows a high turnover rate for reactions involving D-glutamate and pyruvate. Similarly, the enzyme from A. colombiense is most specific for D-glutamate and D-alanine. chiralen.com

While comprehensive kinetic data for this compound as a substrate for these enzymes is not extensively documented in current literature, the known promiscuity of certain DAATs suggests that this compound could serve as a potential substrate. Structurally, it is an analogue of D-methionine, a known, albeit often poor, substrate for some DAATs. The additional methylene (B1212753) group in the side chain of this compound would require a sufficiently spacious active site pocket for binding and catalysis.

Table 1: Representative Substrates for D-Amino Acid Transaminases (DAATs)

Enzyme Source Best Amino Donor Substrates Best Amino Acceptor Substrates Reference
Haliscomenobacter hydrossis D-Glutamate, D-Alanine α-Ketoglutarate, Pyruvate
Aminobacterium colombiense D-Glutamate, D-Alanine α-Ketoglutarate chiralen.com

This table showcases the substrate preferences of characterized DAATs, providing a basis for inferring the potential interaction with this compound.

The biosynthesis of L-methionine involves several key enzymes that convert L-homoserine into precursors. These include homoserine dehydrogenase (HSD, EC 1.1.1.3), which catalyzes the conversion of L-aspartate-β-semialdehyde to L-homoserine, and homoserine acyltransferases like homoserine acetyltransferase (HAT, EC 2.3.1.31) and homoserine succinyltransferase (HST, EC 2.3.1.46), which activate homoserine for further reactions.

Given the high stereospecificity of these biosynthetic enzymes for L-enantiomers, it is generally expected that this compound would not be a substrate. Instead, it might act as a competitive inhibitor, binding to the active site without reacting. However, specific studies detailing the inhibitory or substrate activity of this compound with homoserine-converting enzymes are lacking. Research on E. coli homoserine transsuccinylase has shown it can utilize both D- and L-homoserine, suggesting that in some cases, the D-isomer of a related substrate can interact with these enzymes.

Enzymatic biotransformation utilizes enzymes to perform chemical conversions on specific compounds. While the direct enzymatic synthesis of this compound is not a widely reported industrial process, the potential exists through several enzymatic routes. For example, a D-amino acid transaminase could be used to produce this compound from its corresponding α-keto acid, 2-keto-5-(methylthio)hexanoic acid.

Alternatively, enzymes involved in carbon-sulfur bond formation, such as those in the biosynthesis of L-methionine, could potentially be engineered to accept a D-isomer precursor. The field of biocatalysis is actively exploring the use of promiscuous or engineered enzymes for the synthesis of non-canonical amino acids, and such methods could theoretically be applied to produce this compound.

Structural Biology of this compound-Interacting Enzymes

Understanding the three-dimensional structure of enzymes that interact with this compound is critical for elucidating the mechanisms of substrate recognition and catalysis.

X-ray crystallography and cryo-electron microscopy (Cryo-EM) are powerful techniques for determining the high-resolution atomic structure of proteins and their complexes with ligands. These methods have been instrumental in structural biology, providing detailed views of enzyme active sites.

To date, no crystal structures of an enzyme in a complex with this compound have been deposited in the Protein Data Bank (PDB). However, numerous structures of relevant enzymes, such as DAATs, have been solved, often in complex with other substrates or inhibitors. chiralen.com For example, the crystal structure of DAAT from A. colombiense has been solved in complex with D-glutamate, revealing the key residues responsible for binding the substrate's α-carboxylate group and side chain. chiralen.com These existing structures serve as valuable templates for understanding how this compound might be accommodated.

In the absence of experimental structures, computational modeling provides a powerful alternative for investigating enzyme-ligand interactions. Techniques such as molecular docking and molecular dynamics (MD) simulations can be used to predict the binding pose of this compound within an enzyme's active site and to analyze the stability of the resulting complex.

For instance, the known structures of DAATs can be used as a starting point for docking studies with this compound. chiralen.com Such models can predict the specific interactions between the amino acid's side chain and the enzyme, identifying which residues form the binding pocket and contribute to specificity. Furthermore, hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can model the reaction mechanism at a quantum level, providing insights into the catalytic steps of transamination. While specific computational studies focused solely on this compound are not prevalent, the methodologies are well-established and have been applied to countless enzyme-substrate systems.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
L-Homomethionine
D-Amino Acid
α-Keto Acid
Pyridoxal-5'-phosphate (PLP)
D-Glutamate
D-Alanine
D-Methionine
L-Methionine
L-Homoserine
D-Homoserine
L-Aspartate-β-semialdehyde
2-Keto-5-(methylthio)hexanoic acid
Phenylhydrazine

Advanced Analytical and Structural Characterization in Research Contexts

Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of D-homomethionine. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. tum.decreative-proteomics.com It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to elucidate the molecule's structure. tum.de Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) help establish the connectivity between adjacent protons and between protons and carbons, respectively. tum.dersc.org For instance, ¹H-¹³C HSQC experiments are used to map the correlation between protons and their directly attached carbon atoms. nih.gov

In studies involving metabolic pathways, ¹³C-labeled this compound can be used in conjunction with NMR to trace its metabolic fate. creative-proteomics.comnih.gov The analysis of ¹³C-¹³C couplings can reveal how the molecule is transformed and incorporated into other metabolites. tum.de Predicted ¹H and ¹³C NMR spectral data for homomethionine are available in public databases, serving as a reference for experimental work. hmdb.cahmdb.ca

Table 1: Predicted ¹³C NMR Spectral Data for Homomethionine in D₂O hmdb.ca

AtomChemical Shift (ppm)
~55
~30
~32
~15
COOH~180

Note: These are predicted values and may vary slightly from experimental results.

Mass Spectrometry (MS) for Identification and Quantitative Analysis

Mass spectrometry (MS) is a powerful tool for both the identification and quantification of this compound. sigmaaldrich.com It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry can provide a highly accurate mass measurement, which aids in determining the elemental composition of the molecule. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a commonly used technique where HPLC separation is coupled with MS detection. nih.gov This allows for the analysis of this compound in complex mixtures. Experimental LC-MS/MS data, including precursor ion m/z and fragmentation patterns, are available for (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, which corresponds to a form of homomethionine. nih.gov For example, under positive electrospray ionization (ESI), the precursor ion [M+H]⁺ for homomethionine has been observed at an m/z of approximately 164.0745. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for the analysis of volatile derivatives of this compound. nih.govsemanticscholar.org Derivatization is often required to increase the volatility of the amino acid for GC analysis. nih.govsemanticscholar.org

Table 2: Experimental LC-MS/MS Data for a Homomethionine Isomer nih.gov

ParameterValue
Precursor Ion[M+H]⁺
Precursor m/z164.0745
InstrumentQ-Tof Premier, Waters
Ionization ModePositive ESI
Top 5 Fragment Ions (m/z)104.0534, 164.0745, 61.0124, 147.0491, 87.0275

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.orglibretexts.org Key functional groups in this compound, such as the amino group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), and C-H bonds, will have characteristic absorption bands in the IR spectrum. libretexts.orgspectroscopyonline.com The IR spectrum can be divided into a functional group region (4000-1500 cm⁻¹) and a fingerprint region (below 1500 cm⁻¹), the latter being unique to the entire molecule. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for the direct structural elucidation of this compound as it lacks a significant chromophore that absorbs in the UV-Vis range. However, it can be used for quantification following derivatization or in specific HPLC applications where the detector is set to a low wavelength, such as 200 nm, to detect the peptide bond or other functionalities. sielc.com

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of amino acids like this compound. google.comugent.be Reversed-phase HPLC (RP-HPLC) is a common mode, often requiring derivatization of the amino acid to enhance its retention and detection. ugent.be However, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be used to analyze underivatized amino acids. helixchrom.com

HPLC methods have been developed for the determination of methionine and its derivatives in various samples, including pharmaceutical preparations and natural extracts. jofamericanscience.org These methods are validated for linearity, accuracy, and precision. jofamericanscience.org For quantification, a calibration curve is typically generated using standards of known concentrations. jofamericanscience.org Detection is often achieved using a UV detector, for example at 200 nm, or by mass spectrometry (LC-MS). sielc.comnih.gov The choice of mobile phase, column, and detector is critical for achieving good separation and sensitivity. sielc.comhelixchrom.comjofamericanscience.org For instance, a mobile phase of methanol (B129727) and a phosphate (B84403) buffer has been used for the analysis of DL-methionine. jofamericanscience.org

Table 3: Example HPLC Parameters for Amino Acid Analysis sielc.com

ParameterCondition
ColumnPrimesep 100, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile and 0.05% Sulfuric Acid in Water (gradient)
Flow Rate1.0 ml/min
DetectionUV at 200 nm

Gas Chromatography (GC) Applications

Gas Chromatography (GC) can be employed for the analysis of this compound, although it typically requires a derivatization step to convert the non-volatile amino acid into a more volatile compound. nih.govsemanticscholar.org Common derivatization procedures involve esterification followed by acylation to form diastereomeric derivatives, which can also allow for the separation of D and L enantiomers. nih.gov

GC coupled with mass spectrometry (GC-MS) is a powerful combination for the sensitive and selective determination of methionine and its related compounds. nih.govsemanticscholar.org This technique has been successfully applied to determine D- and L-enantiomers of methionine in biological samples like plasma. nih.gov The method involves purification, derivatization, and subsequent analysis by GC-MS with selected-ion monitoring (SIM) for quantification. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

The determination of enantiomeric purity is critical in the synthesis and application of chiral molecules like this compound. Chiral chromatography is a powerful technique employed to separate enantiomers, which are non-superimposable mirror images of each other and often exhibit different biological activities. sigmaaldrich.com

In the context of amino acids, high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method. cat-online.comwikipedia.org The principle of this technique lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase. wikipedia.org These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric effects, leading to the formation of transient diastereomeric complexes with different stabilities. wikipedia.org This difference in stability results in one enantiomer being retained longer on the column than the other, allowing for their separation and quantification. wikipedia.org

For amino acids, derivatization is often necessary to introduce a chromophore for UV detection and to enhance the volatility for gas chromatography (GC) methods. cat-online.com However, direct analysis by HPLC on a chiral column is also possible. cat-online.com The choice of the chiral stationary phase is critical and is often determined through screening various columns. wikipedia.org Common CSPs are based on polysaccharides like cellulose (B213188) or amylose, cyclodextrins, proteins, or Pirkle-type phases. sigmaaldrich.comwikipedia.org

The enantiomeric purity of a sample is typically expressed as enantiomeric excess (e.e.), which can be calculated from the peak areas of the two enantiomers in the chromatogram. A high degree of accuracy is achievable, with the ability to detect minor enantiomers down to 0.1%. cat-online.com For instance, a study on enantiomerically enriched α-methyl-α-amino acids, including a derivative of homomethionine, utilized chiral TLC to confirm the enantiomeric purity of the synthesized compounds. rug.nl

Table 1: Key Aspects of Chiral Chromatography for Enantiomeric Purity

ParameterDescriptionRelevance to this compound
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP). wikipedia.orgAllows for the separation and quantification of D- and L-homomethionine.
Techniques Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC). cat-online.comHPLC with a suitable chiral column is a primary method for analysis.
Detection UV detection (often after derivatization), Mass Spectrometry (MS). cat-online.comnih.govMS coupling provides high sensitivity and specificity.
Quantification Determination of enantiomeric excess (e.e.) from peak areas. cat-online.comCrucial for confirming the success of asymmetric synthesis or resolution.
Limits of Detection Can often detect the minor enantiomer down to 0.1%. cat-online.comEnables rigorous quality control of this compound samples.

Advanced Structural Determination Techniques

Beyond confirming purity, elucidating the precise three-dimensional arrangement of atoms is fundamental. For crystalline solids like this compound, diffraction techniques are the gold standard.

Microcrystal Electron Diffraction (MicroED) for Small Molecule Structures

Microcrystal Electron Diffraction (MicroED) has emerged as a revolutionary technique for determining the atomic-resolution structures of small molecules and proteins from nanocrystals that are often too small for conventional X-ray crystallography. frontiersin.orgwikipedia.orgnih.gov This cryo-electron microscopy (cryo-EM) method involves collecting electron diffraction data from continuously rotating 3D microcrystals. wikipedia.orgspringernature.com

A significant advantage of MicroED is that it can be applied to very small crystals, on the order of micrometers to nanometers, which are often found in synthesized or isolated organic compounds. frontiersin.org The data collection is rapid, and the resulting diffraction patterns are processed using standard crystallographic software. wikipedia.org

In a typical MicroED experiment, microcrystals are identified on an electron microscope grid, and a selected crystal is exposed to a low-dose electron beam while being continuously rotated. nih.gov A high-speed camera records the diffraction data as a movie, which is then processed to determine the crystal structure. nih.govspringernature.com This technique has been successfully used to determine the structures of various small molecules and can be instrumental in resolving the absolute stereochemistry of chiral centers, which is of paramount importance for a compound like this compound. frontiersin.orgrsc.org

Table 2: Microcrystal Electron Diffraction (MicroED) for Structural Analysis

FeatureDescriptionSignificance for this compound
Principle Electron diffraction from continuously rotating 3D nanocrystals. wikipedia.orgEnables structure determination from very small crystal sizes. frontiersin.org
Sample Requirement Micro- or nanocrystals (orders of magnitude smaller than for X-ray). frontiersin.orgOvercomes challenges of growing large single crystals.
Data Collection Continuous rotation data collected as a movie on a fast camera. wikipedia.orgnih.govRapid data acquisition with low electron dose. wikipedia.org
Structural Information Provides atomic-resolution 3D structure, including absolute stereochemistry. frontiersin.orgCan definitively confirm the 'D' configuration and overall molecular structure.

X-ray Powder Diffraction (XRD) for Crystalline Forms

X-ray Powder Diffraction (XRPD) is a rapid and non-destructive analytical technique used primarily for the identification and characterization of crystalline materials. carleton.eduwikipedia.org It provides a unique "fingerprint" for a specific crystalline phase based on the positions and intensities of the diffraction peaks. americanpharmaceuticalreview.commdpi.com

The technique involves irradiating a finely ground, powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). carleton.edu The resulting diffraction pattern is a plot of intensity versus 2θ. The peak positions are determined by the unit cell dimensions of the crystal lattice according to Bragg's Law, while the peak intensities are related to the arrangement of atoms within the unit cell. carleton.edu

For this compound, XRPD is an invaluable tool for several purposes. It can be used to:

Confirm the crystalline nature of a synthesized batch.

Identify different polymorphic forms, which are different crystal structures of the same compound. americanpharmaceuticalreview.com Polymorphs can have different physical properties, such as solubility and stability.

Assess the purity of a crystalline sample by detecting the presence of other crystalline phases. wikipedia.org

Obtain information about the unit cell parameters of the crystal lattice. carleton.edu

While single-crystal X-ray diffraction provides the most detailed structural information, XRPD is a more accessible and high-throughput method for routine characterization and screening of solid forms. americanpharmaceuticalreview.commdpi.com

Table 3: Characteristics of X-ray Powder Diffraction (XRPD) Analysis

AspectDescriptionApplication to this compound
Principle Diffraction of X-rays by a powdered crystalline sample, based on Bragg's Law. carleton.eduProvides a characteristic diffraction pattern for the crystalline solid. americanpharmaceuticalreview.com
Sample Finely ground, homogenized powder. carleton.eduAllows for analysis of the bulk material.
Information Gained Phase identification, polymorph screening, assessment of crystallinity and purity, unit cell dimensions. carleton.eduwikipedia.orgamericanpharmaceuticalreview.comEssential for solid-state characterization and quality control.
Advantages Rapid, non-destructive, and requires minimal sample preparation. wikipedia.orgSuitable for routine analysis and screening experiments.

Applications of D Homomethionine in Biochemical and Biotechnological Research

Development of Novel Biocatalytic Processes Utilizing D-Homomethionine and its Derivatives

nih.govcodexis.comnih.govalmacgroup.commdpi.comnih.govmdpi.commdpi.comnih.govresearchgate.net

Table of Compounds Mentioned

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Q & A

Q. What established synthetic routes exist for D-homomethionine, and how do their yields and enantiomeric purity compare?

  • Methodological Answer : Common methods include asymmetric synthesis (e.g., catalytic hydrogenation with chiral ligands), enzymatic resolution of racemic mixtures, and chiral pool synthesis using L-methionine derivatives. Yield optimization requires adjusting reaction parameters (temperature, solvent polarity, catalyst loading), while enantiomeric purity is quantified via chiral HPLC or polarimetry. Comparative studies should report both isolated yields (gravimetric analysis) and purity metrics (e.g., enantiomeric excess calculated via ee=[R][S][R]+[S]×100%\text{ee} = \frac{[R] - [S]}{[R] + [S]} \times 100\%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and optical properties?

  • Methodological Answer :
  • Structural confirmation : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify carbon backbone and functional groups. Compare spectral data with literature values for methionine analogs.
  • Optical activity : Polarimetry or circular dichroism (CD) for optical rotation measurements.
  • Purity assessment : Chiral-phase HPLC with UV detection (e.g., Chiralpak® columns) to resolve enantiomers. Validate methods using reference standards and calibration curves .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer :
  • Document reaction conditions exhaustively (e.g., solvent purity, catalyst batch, inert gas use).
  • Include negative controls (e.g., racemic mixtures) in characterization workflows.
  • Adhere to reporting standards for experimental details, as outlined in chemistry journal guidelines (e.g., Beilstein Journal’s requirements for synthetic procedures) .

Advanced Research Questions

Q. What experimental design strategies address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :
  • Variable standardization : Control cell line viability assays (e.g., MTT tests) by harmonizing incubation times, serum concentrations, and passage numbers.
  • Meta-analysis : Apply PRISMA guidelines to systematically evaluate literature, identifying confounding variables (e.g., solvent effects in in vivo studies). Use statistical tools (Cochran’s Q test) to assess heterogeneity across datasets .

Q. How can computational modeling resolve contradictory hypotheses about this compound’s enzyme-binding mechanisms?

  • Methodological Answer :
  • Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., methionine adenosyltransferase). Validate models using mutagenesis studies and kinetic assays (e.g., KmK_m, VmaxV_{\text{max}}).
  • Compare results with X-ray crystallography or cryo-EM structures of enzyme-ligand complexes .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :
  • Fit data to sigmoidal models (e.g., Hill equation: E=Emax×[D]nEC50n+[D]nE = \frac{E_{\text{max}} \times [D]^n}{EC_{50}^n + [D]^n}) to derive EC50EC_{50} values.
  • Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Address outliers via Grubbs’ test or robust regression methods .

Q. How should researchers design experiments to distinguish between this compound’s direct and indirect metabolic effects?

  • Methodological Answer :
  • Employ isotopic tracing (e.g., 13C^{13}\text{C}-labeled this compound) with LC-MS to track metabolic flux in pathways like transsulfuration.
  • Use siRNA knockdowns or CRISPR-Cas9 gene editing to isolate specific enzyme contributions (e.g., cystathionine β-synthase) .

Data Management and Contradiction Analysis

Q. What frameworks guide the integration of conflicting structural data (e.g., crystallography vs. NMR) for this compound?

  • Methodological Answer :
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses.
  • Use multi-technique validation: Overlay NMR-derived solution structures with crystallographic data in PyMOL or Chimera. Quantify discrepancies via RMSD calculations .

Q. How can systematic reviews address variability in this compound’s reported pharmacokinetic parameters?

  • Methodological Answer :
  • Conduct sensitivity analyses to identify outliers (e.g., studies using non-fasted animal models).
  • Stratify data by administration route (oral vs. intravenous) and species. Use meta-regression to adjust for covariates like body mass .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical rigor in studies involving this compound’s pharmacological effects?

  • Methodological Answer :
  • Follow institutional guidelines for in vivo studies (e.g., ARRIVE 2.0 for animal research).
  • Pre-register hypotheses and analysis plans on platforms like Open Science Framework to mitigate HARKing (Hypothesizing After Results are Known) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.